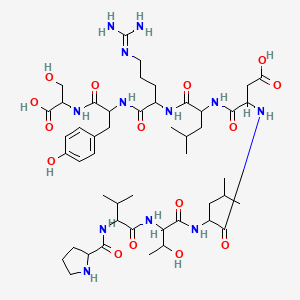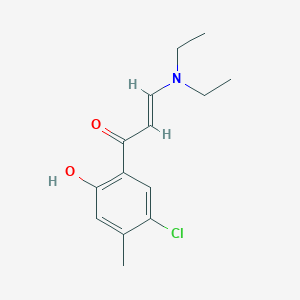
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of flavonoids and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. Its structural similarity to natural chalcones makes it a candidate for investigating biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the diethylamino group may enhance its bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
作用机制
The mechanism of action of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-1-(4-Hydroxyphenyl)-3-(diethylamino)prop-2-EN-1-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-EN-1-one: Contains a dimethylamino group instead of a diethylamino group, which may influence its pharmacokinetic properties.
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(morpholino)prop-2-EN-1-one: Contains a morpholino group, which may alter its solubility and biological activity.
Uniqueness
The presence of the chloro group, hydroxy group, and diethylamino group in (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one makes it unique among similar compounds
属性
分子式 |
C14H18ClNO2 |
|---|---|
分子量 |
267.75 g/mol |
IUPAC 名称 |
(E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-4-16(5-2)7-6-13(17)11-9-12(15)10(3)8-14(11)18/h6-9,18H,4-5H2,1-3H3/b7-6+ |
InChI 键 |
DXUCXBYTSFDWEF-VOTSOKGWSA-N |
手性 SMILES |
CCN(CC)/C=C/C(=O)C1=C(C=C(C(=C1)Cl)C)O |
规范 SMILES |
CCN(CC)C=CC(=O)C1=C(C=C(C(=C1)Cl)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
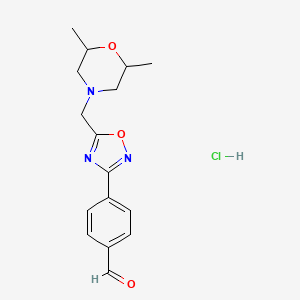
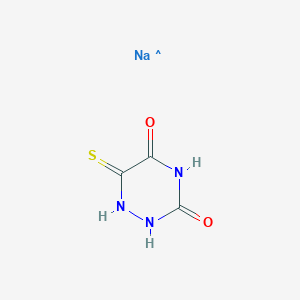
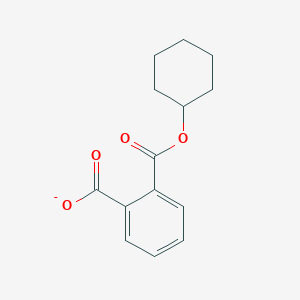
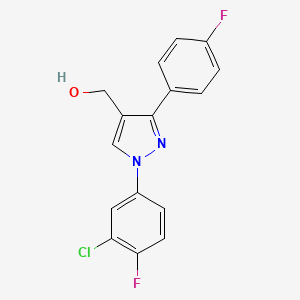
![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
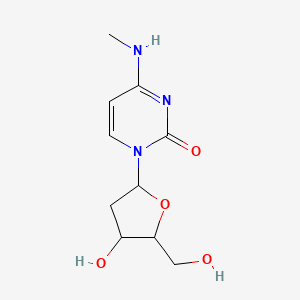
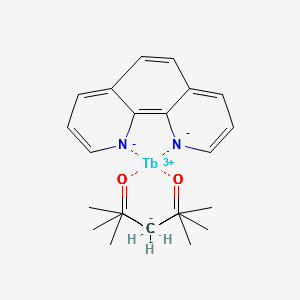
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
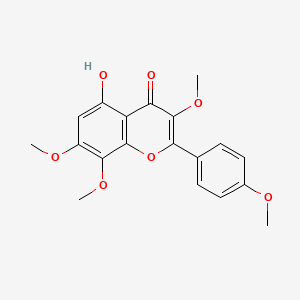
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
